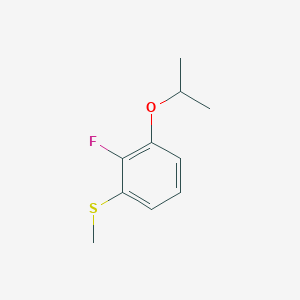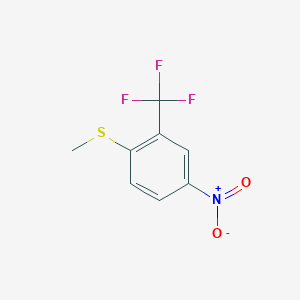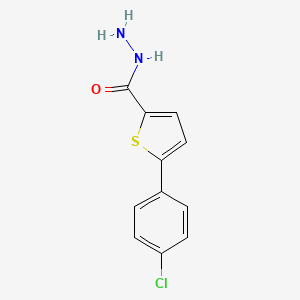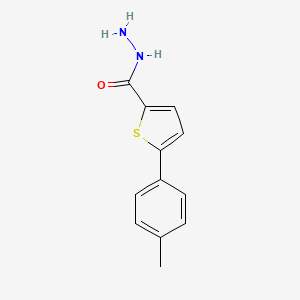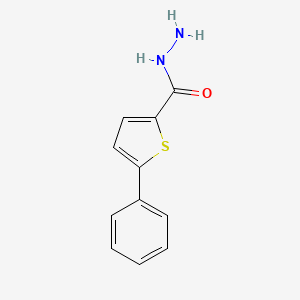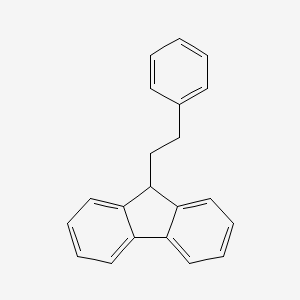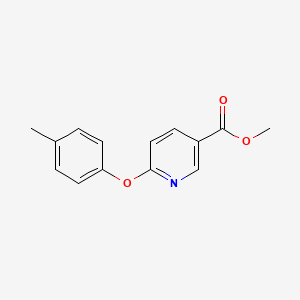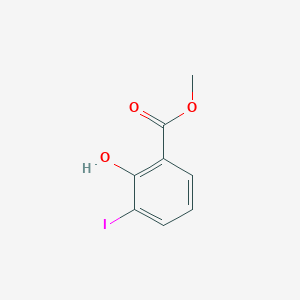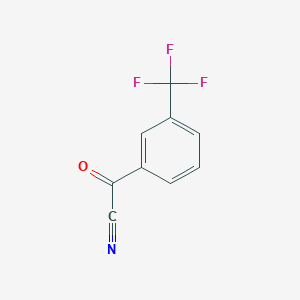
3-(Trifluoromethyl)benzoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzoyl cyanide, also known as 3-TBC, is a synthetic organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a white, crystalline solid with a melting point of 117-118 °C and a boiling point of 219-220 °C. 3-TBC has a molecular weight of 265.21 g/mol and a molecular formula of C9H4F3NO. It is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
3-(Trifluoromethyl)benzoyl cyanide has been found to act as a catalyst in the synthesis of various organic compounds. It has been found to increase the rate of reaction, as well as the yield of the desired product. It has also been found to increase the selectivity of the reaction. The mechanism of action of 3-(Trifluoromethyl)benzoyl cyanide is not fully understood, but it is believed to be related to the formation of an intermediate complex between the reactants and the catalyst.
Biochemical and Physiological Effects
3-(Trifluoromethyl)benzoyl cyanide has been found to be non-toxic and non-irritating. It has been found to be non-mutagenic and non-carcinogenic in laboratory studies. In addition, it has been found to have no adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Trifluoromethyl)benzoyl cyanide in laboratory experiments include its low cost, easy availability, and its ability to catalyze the synthesis of various organic compounds. Its limitations include its low solubility in water, its low boiling point, and its tendency to react with other compounds.
Direcciones Futuras
The future directions for 3-(Trifluoromethyl)benzoyl cyanide research include further studies on its mechanism of action, its potential applications in drug synthesis, and its potential use in the synthesis of other organic compounds. In addition, further studies could be conducted to investigate its potential toxicity and environmental impact. Finally, further research could be conducted to explore its potential uses in the synthesis of polymers and other materials.
Métodos De Síntesis
3-(Trifluoromethyl)benzoyl cyanide is synthesized via a three-step process. The first step involves the reaction of trifluoromethylbenzene and cyanide ion to form the intermediate trifluoromethylbenzoyl cyanide. The second step is the reaction of the intermediate with a base to form the final product, 3-(Trifluoromethyl)benzoyl cyanide. The third step is the purification of the product. The synthesis of 3-(Trifluoromethyl)benzoyl cyanide has been successfully carried out in the laboratory, and it can also be synthesized on an industrial scale.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzoyl cyanide has been widely studied in the field of scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, such as aryl halides, aryl amides, and aryl sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 3-(Trifluoromethyl)benzoyl cyanide has been used in the synthesis of polymers and other materials for use in various applications.
Propiedades
IUPAC Name |
3-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQHVBPHXDHCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-benzoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






